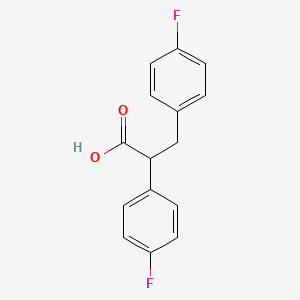

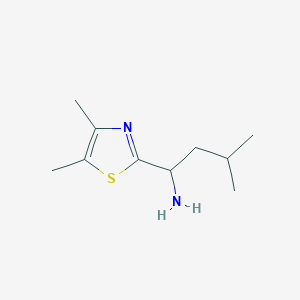

![molecular formula C10H9BrN2 B3033368 1-溴-3-环丙基咪唑并[1,5-a]吡啶 CAS No. 1018603-14-9](/img/structure/B3033368.png)

1-溴-3-环丙基咪唑并[1,5-a]吡啶

描述

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom and a cyclopropyl group on the imidazo[1,5-a]pyridine core suggests potential for further chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 3-bromoimidazo[1,2-a]pyridines has been achieved from α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, in one study, the formation of 3-bromoimidazopyridines was facilitated by a one-pot tandem cyclization/bromination process in ethyl acetate, using tert-butyl hydroperoxide (TBHP) without the need for a base. This method could potentially be adapted for the synthesis of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

While the specific molecular structure of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine is not detailed in the provided papers, related compounds have been characterized using techniques such as NMR spectroscopy and X-ray crystallography. These methods allow for the elucidation of the molecular structure and confirmation of the substitution pattern on the imidazo[1,5-a]pyridine core .

Chemical Reactions Analysis

The bromine atom on the imidazo[1,5-a]pyridine ring is a reactive site that can participate in further chemical transformations. For example, the bromine could be displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The cyclopropyl group could also undergo ring-opening reactions under certain conditions, providing access to a range of derivatives for further chemical exploration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine would likely include moderate solubility in organic solvents due to the presence of the heterocyclic and halogenated components. The compound's stability, melting point, and boiling point would be influenced by the bromine and cyclopropyl substituents. The electronic properties, such as the electron distribution and potential sites for electrophilic attack, could be inferred from density functional theory (DFT) calculations, as performed for related compounds .

Case Studies and Applications

Although no specific case studies for 1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine are mentioned, related imidazo[1,5-a]pyridine derivatives have been investigated for their potential biological activities. For instance, some derivatives have been studied as tyrosyl-tRNA synthetase inhibitors, which could have implications in the development of new antibacterial agents . Additionally, the synthesis of new polyheterocyclic systems derived from related compounds suggests potential applications in the discovery of new drugs with diverse pharmacological activities .

科学研究应用

合成新的多杂环环系

1-溴-3-环丙基咪唑并[1,5-a]吡啶衍生物已被用作构建新的多杂环环系的前体。这些化合物显示出在开发具有不同结构框架的新化学实体方面的潜力,这在药物化学和材料科学中可能很重要 (Abdel‐Latif et al., 2019)。

金属催化的交叉偶联反应

该化合物已用于金属催化的交叉偶联反应中。该应用对于合成二芳基化咪唑并[1,5-a]吡啶至关重要,二芳基化咪唑并[1,5-a]吡啶在荧光材料和潜在药物化合物的开发中很重要 (Shibahara et al., 2009)。

离子液体促进合成

离子液体已被用于合成相关的 3-氨基咪唑并[1,2-a]吡啶,证明了一种生产这些化合物的环保且有效的方法。这种方法突出了绿色化学在合成复杂杂环化合物中的重要性 (Shaabani et al., 2006)。

合成镇痛和抗炎剂

1-溴-3-环丙基咪唑并[1,5-a]吡啶衍生物已用于合成具有潜在镇痛和抗炎活性的化合物。该应用在开发新的治疗剂中具有重要意义 (Chamakuri et al., 2016)。

未来方向

作用机制

Target of Action

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine (BCIP) is a heterocyclic compound that belongs to the class of imidazopyridines. Imidazopyridines are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Mode of Action

They have been used in the development of various drugs and exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

属性

IUPAC Name |

1-bromo-3-cyclopropylimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRGLMSPLUGYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C3N2C=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-cyclopropylimidazo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

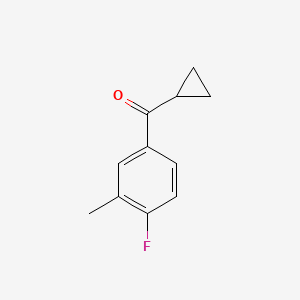

![4-[(Benzenesulfonyl)methyl]piperidine](/img/structure/B3033286.png)

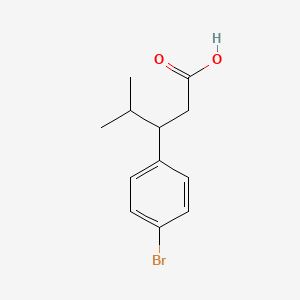

![2-[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033293.png)

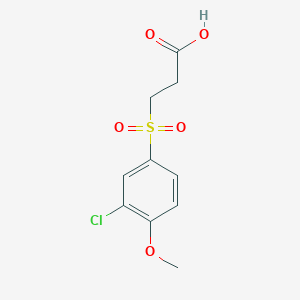

![6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-1,4-benzoxazin-3-one](/img/structure/B3033300.png)

![3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]-2-methylpropanoic acid](/img/structure/B3033302.png)

![2-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3033307.png)